Formanilide, o-phenyl-
Description
The exact mass of the compound Formanilide, o-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1801. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDVIMOCJVZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5346-21-4 | |
| Record name | Formanilide, o-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-PHENYLFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Pivotal Synthetic Intermediate in Organic Chemistry
N-Phenylformamide serves as a crucial building block and intermediate in a wide array of organic synthesis applications. solubilityofthings.comchembk.com Its importance stems from the reactivity of the formamide (B127407) functional group, which can participate in various chemical transformations. solubilityofthings.com
Chemists utilize N-Phenylformamide in several key reactions:
Formylation Reactions: It acts as a formylating agent, introducing a formyl group (-CHO) into other molecules. This is a fundamental step in the synthesis of many complex organic compounds.
Vilsmeier-Haack Reaction: This reaction, which traditionally uses a mixture like N-methylformanilide and phosphorus oxychloride, can be adapted with related formamides to produce aromatic aldehydes. znaturforsch.com The reaction of 2-amino-X-benzothiazoles with an N-phenylformamide-benzenesulfonyl chloride complex has been studied to produce various substituted formamidines and other heterocyclic compounds. cas.cz
Synthesis of Heterocycles: It is a key precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are common structures in many biologically active molecules and pharmaceuticals. researchgate.net
Dehydration to Isocyanides: Under certain conditions, N-phenylformamide can be dehydrated to produce phenyl isocyanide, a versatile reagent in its own right, used in multicomponent reactions like the Passerini and Ugi reactions. cas.cz
The synthesis of N-Phenylformamide itself can be achieved through various methods, such as the reaction of different aromatic amines with formic acid using specialized catalysts or the reaction of anilide with protonated DMF. researchgate.netresearchgate.net These synthetic routes highlight its accessibility and fundamental role in preparative organic chemistry.
Advanced Synthetic Methodologies for N Phenylformamide and Its Derivatives
N-Formylation of Anilines: Catalytic and Sustainable Approaches
The direct formylation of anilines has been a subject of intense research, leading to the development of several catalytic and environmentally benign strategies. These methods aim to overcome the limitations of traditional formylating agents, which are often toxic or require harsh reaction conditions.
Manganese-Catalyzed N-Formylation Utilizing Oxalic Acid Dihydrate as a CO Surrogate
A novel and significantly safer approach to the synthesis of formanilides involves the use of a manganese catalyst with oxalic acid dihydrate as a carbon monoxide (CO) surrogate. researchgate.netnih.gov This method circumvents the considerable hazards associated with the direct use of poisonous, odorless, and flammable CO gas. researchgate.netnih.gov The reaction, catalyzed by manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), utilizes oxalic acid dihydrate ((COOH)₂·2H₂O) which decomposes in situ to generate CO. researchgate.netnih.gov
This manganese-catalyzed system has proven effective for the N-formylation of a variety of anilines, affording the corresponding formanilides in moderate to excellent yields. researchgate.netnih.gov The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.govacs.org This development represents the first instance of a manganese-catalyzed N-formylation of anilines using this particular CO surrogate, highlighting the versatility of manganese in facilitating C–N bond formation. researchgate.netnih.gov
| Catalyst | CO Surrogate | Solvent | Temperature | Yield | Reference |
| MnCl₂·4H₂O | (COOH)₂·2H₂O | DMF | 130 °C | 98% (for N-phenylformamide) | nih.gov |
Copper-Catalyzed N-Formylation with Phenylsilanes and Carbon Dioxide
An efficient and mild method for the N-formylation of amines has been developed utilizing a copper-based catalytic system with carbon dioxide (CO₂) as the C1 source and a hydrosilane as the reducing agent. researchgate.netrsc.org Specifically, the combination of copper(II) acetate (B1210297) (Cu(OAc)₂) and bis(diphenylphosphino)ethane (dppe) has been shown to be a highly effective catalyst system for this transformation. researchgate.netrsc.org
This reaction proceeds smoothly at room temperature and under atmospheric pressure of CO₂, making it an attractive and operationally simple protocol. researchgate.netrsc.org The use of phenylsilane (B129415) (PhSiH₃) as the reductant is advantageous due to its moderate reactivity and tolerance to air and water, unlike more sensitive reducing agents such as hydroboranes. researchgate.net This copper-catalyzed approach offers a sustainable route to formamides from readily available starting materials. researchgate.netrsc.org
| Catalyst System | C1 Source | Reducing Agent | Conditions | Catalyst Loading | Reference |
| Cu(OAc)₂/dppe | CO₂ | PhSiH₃ | Room Temperature, 1 atm CO₂ | 0.1 mol% | researchgate.netrsc.org |
Zinc-Catalyzed N-Formylation Employing Formic Acid
Zinc-based catalysts have emerged as a cost-effective and efficient option for the N-formylation of anilines using formic acid as the formylating agent. psu.edunih.gov One notable approach employs zinc oxide (ZnO) as a catalyst under solvent-free conditions. nih.gov This method is characterized by its mild reaction conditions, simple operation, high chemoselectivity, and excellent yields of the corresponding formamides. nih.gov
Another innovative zinc-catalyzed system utilizes a modified Merrifield resin-supported zinc complex, [Zn(Meri-Ald-Py)]. rsc.org This heterogeneous catalyst effectively promotes the N-formylation of various aniline (B41778) derivatives with formic acid, achieving rapid reaction times at room temperature. rsc.org A key advantage of this polymer-supported catalyst is its high degree of heterogeneity, which allows for easy recovery and proficient reuse in multiple consecutive reaction cycles. rsc.org A plausible mechanism involves the reaction of formic acid with the zinc catalyst to form a zinc formate (B1220265) species, which then acts as a Lewis acid to activate the formic acid for nucleophilic attack by the amine. psu.edu
| Catalyst | Formylating Agent | Conditions | Key Features | Reference |
| ZnO | Formic Acid | Solvent-free | Mild, high yield, high chemoselectivity | nih.gov |
| [Zn(Meri-Ald-Py)] | Formic Acid | 30 °C | Rapid reaction, reusable catalyst | rsc.org |
| Zinc metal | Formic Acid | Solvent-free, 70 °C | Low cost, easy handling | psu.edu |
Deep Eutectic Solvents as Green, Efficient, and Reusable Dual Catalyst-Solvent Systems for N-Formylation
Deep eutectic solvents (DESs) have gained significant attention as environmentally friendly and highly efficient media for chemical transformations. academie-sciences.frscite.ai These solvents, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, are biodegradable, non-flammable, and have low production costs. academie-sciences.fr In the context of N-formylation, certain DESs can function as both the solvent and the catalyst. researchgate.netresearchgate.net
For instance, a deep eutectic solvent composed of tin(II) chloride and choline (B1196258) chloride has been successfully employed for the N-formylation of anilines with formic acid, yielding formanilides in excellent yields. scite.ai Another example is the use of a DES made from choline chloride and zinc chloride ([ChCl][ZnCl₂]₂), which acts as a dual catalyst and solvent system for the N-formylation of anilines using either formamide (B127407) or formic acid as the formylating agent. researchgate.netresearchgate.net This system is notable for being additive-free and allowing for the recycling and reuse of the DES for several runs without a significant drop in its catalytic activity. researchgate.net
| Deep Eutectic Solvent | Formylating Agent | Temperature | Key Features | Reference |
| tin(II) chloride-choline chloride | Formic Acid | 70 °C | High yields | scite.ai |
| [ChCl][ZnCl₂]₂ | Formamide, Formic Acid | Heating | Additive-free, reusable | researchgate.netresearchgate.net |
Electrochemical Decarboxylative N-Formylation of Amines with Glyoxylic Acid
A novel and sustainable approach for the synthesis of formamides has been developed through an electrochemical decarboxylative N-formylation of amines using glyoxylic acid. ablesci.comacs.orgnih.govexlibrisgroup.com This protocol offers an efficient route to a wide array of formamides and is distinguished by its broad functional group tolerance and operation under ambient conditions. acs.orgnih.govexlibrisgroup.com
The reaction proceeds via the electrochemical decarboxylation of glyoxylic acid, which serves as a stable and readily available formyl equivalent. acs.org This method avoids the need for harsh reagents and provides a new, sustainable alternative for N-formylation reactions. acs.org The process has been shown to be effective for a diverse range of substrates, including primary and secondary amines, as well as both aliphatic and aromatic amines. acs.org Mechanistic studies suggest a pathway that may involve the formation of an intermediate that is oxidized at the anode, followed by decarboxylation to yield the formylated product. acs.org Another related metal-free approach utilizes hydrogen peroxide as an oxidant to promote the decarboxylative N-formylation of amines with glyoxylic acid, offering moderate to excellent yields and releasing only CO₂ as a byproduct. organic-chemistry.org
| Method | Formyl Source | Key Features | Reference |
| Electrochemical | Glyoxylic Acid | Ambient conditions, broad substrate scope, sustainable | acs.orgnih.govexlibrisgroup.com |
| H₂O₂-promoted | Glyoxylic Acid | Metal-free, base-free, mild conditions, environmentally friendly | organic-chemistry.org |
Metal-Free Catalysis using Nitrogen-Doped Graphene Nanosheets for CO₂ Hydrosilylation-Mediated Formamide Synthesis
In a significant advancement towards sustainable chemistry, nitrogen-doped graphene nanosheets (NG) have been developed as highly effective metal-free catalysts for the N-formylation of various amines. nih.govacs.org This method utilizes carbon dioxide (CO₂) as a renewable C1 source and a hydrosilane, such as phenylsilane (PhSiH₃), as the reducing agent. nih.govacs.org The reaction proceeds under mild conditions to produce formamides in excellent yields, with some achieving over 99%. nih.govacs.org
The catalytic performance of the nitrogen-doped graphene nanosheets is comparable to that of many transition-metal-based catalysts. nih.govacs.org The proposed mechanism involves an initial NG-promoted hydrosilylation of CO₂ with the hydrosilane to form a silyl (B83357) formate intermediate. This is followed by a nucleophilic attack of the amine on the silyl formate to generate the corresponding N-formanilide. nih.govacs.org A key advantage of this system is the outstanding recyclability of the NG catalyst, which can be reused multiple times with almost no loss in catalytic activity. nih.govacs.org This research represents a significant step in the metal-free transformation of CO₂ into valuable chemicals using a low-cost and environmentally friendly carbon-based catalyst. nih.govacs.org
| Catalyst | C1 Source | Reducing Agent | Key Features | Reference |
| Nitrogen-Doped Graphene Nanosheets (NG) | CO₂ | Phenylsilane (PhSiH₃) | Metal-free, mild conditions, high yields (>99%), excellent recyclability | nih.govacs.org |
Ruthenium and Iridium Catalyzed N-Formylation with Hydrogen and Carbon Dioxide
The direct N-formylation of amines using carbon dioxide (CO₂) as a renewable C1 source and dihydrogen (H₂) as a reductant represents a highly atom-economic and environmentally benign route to formamides. acs.org Homogeneous catalysts based on ruthenium and iridium have proven particularly effective for this transformation. nih.govnih.gov Ruthenium pincer complexes, for instance, have demonstrated exceptional productivity and selectivity in the N-formylation of various amines, including aniline, to produce N-phenylformamide. nih.gova-z.lu One study highlighted a RuCl₂(PMe₃)₄ catalyst that, in the presence of the base DBU, yielded N-phenylformamide from aniline, CO₂, and H₂ with an 85% yield. pku.edu.cn These reactions typically proceed under pressure and at elevated temperatures to facilitate the activation of both CO₂ and H₂. pku.edu.cn
Iridium-based catalysts are also highly competent. NHC-iridium coordination assemblies have been developed as robust, recyclable solid molecular catalysts for the N-formylation of diverse amines under mild conditions. nih.gov Porous organometallic polymers incorporating N-heterocyclic carbene iridium complexes can catalyze the reaction with excellent selectivity and yield, even at very low catalyst loadings (20 ppm). nih.gov The efficiency of these systems underscores the potential for developing practical, cost-effective processes for synthesizing formamides from sustainable feedstocks. nih.gova-z.lu
| Catalyst | Base/Additive | Conditions | Yield of N-phenylformamide | Source |
|---|---|---|---|---|
| RuCl₂(PMe₃)₄ | DBU | 100 °C, 12 MPa CO₂, 8 MPa H₂, 23 h | 85% | pku.edu.cn |
| Ruthenium-pincer complex | Not specified | High temperature and pressure | High productivity (TON up to 1,940,000) | nih.gova-z.lu |
| CuO/BiVO₄ (Photocatalyst) | Not applicable | Visible light | 85% conversion | researchgate.net |
| NHC-Iridium Coordination Assembly | Not specified | Mild conditions | Efficient and recyclable | nih.gov |
Synthesis via Alternative Carbon Monoxide Surrogates and Reductive Coupling Strategies
Beyond the use of CO₂/H₂, alternative C1 sources and strategies have been developed for the synthesis of N-phenylformamide, avoiding the direct handling of toxic carbon monoxide gas. Formic acid serves as a convenient and inexpensive liquid surrogate for CO. dntb.gov.ua The N-formylation of aniline with formic acid can proceed under catalyst-free conditions, sometimes promoted by ultrasound irradiation, to give N-phenylformamide in high yields. academie-sciences.fr
Reductive coupling strategies provide another powerful avenue. A highly efficient one-pot synthesis of N-phenylformamide can be achieved from the reductive coupling of nitrobenzene (B124822). nih.gov For example, a cobalt-nitrogen complex (Co–Nₓ/C-800-AT) can catalyze the transfer hydrogenation of nitrobenzene to aniline, which then undergoes condensation with formic acid (used as the hydrogen donor) to produce N-phenylformamide in 96.7% yield. nih.gov A versatile, metal-free, three-component reductive coupling of a primary amine, an aldehyde, and CO₂ using phenylsilane as the reductant has also been reported, yielding various unsymmetrically substituted formamides. lookchem.com This method involves the in situ formation of an imine, which is then reductively formylated. lookchem.com
Diversification and Derivatization Strategies of the N-Phenylformamide Scaffold
N-phenylformamide and its derivatives are not just synthetic targets but also versatile starting materials for constructing more complex and valuable molecules. The following sections highlight advanced catalytic methods that leverage the formanilide (B94145) scaffold.
A sophisticated strategy for synthesizing enantioenriched azaspirocycles employs a dual catalytic system involving an iridium complex and a chiral Brønsted acid. chinesechemsoc.org This method achieves a catalytic, enantioselective spirocyclization of formanilides with enamides. chinesechemsoc.org The reaction sequence begins with an iridium-catalyzed hydrosilylation of the tertiary formanilide, which generates a reactive intermediate. This is followed by a formal cycloaddition with an enamide, catalyzed by a chiral phosphoric acid. chinesechemsoc.org A specially designed, bowl-shaped chiral phosphoric acid demonstrated excellent reactivity and enantioselectivity. chinesechemsoc.org This process tolerates a variety of functional groups on the formanilide, including electron-donating (alkyl, methoxy) and electron-withdrawing (halide) substituents, consistently providing the desired spirocyclic products in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org
| Formanilide Substituent | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| 4-Methyl | 97% | 95% | chinesechemsoc.org |
| 4-Methoxy | 95% | 96% | chinesechemsoc.org |
| 3,4-Dimethoxy | 89% | 97% | chinesechemsoc.org |
| 4-Fluoro | 91% | 92% | chinesechemsoc.org |
| 4-Chloro | 80% | 94% | chinesechemsoc.org |
The catalytic hydrogenation of amides can proceed via two main pathways: C-O bond cleavage (deoxygenation) to yield amines, or C-N bond cleavage to produce an alcohol and a smaller amine. frontiersin.orgmdpi.com While C-O cleavage is more common, selective C-N bond cleavage of N-phenylformamide is a valuable transformation that yields benzyl (B1604629) alcohol and aniline. unizar.es Achieving this selectivity is challenging but has been accomplished using specific heterogeneous catalysts. A system based on palladium-doped indium(III) oxide (Pd-In₂O₃) was shown to effectively hydrogenate benzanilide (B160483) (an N-phenylbenzamide) to benzyl alcohol and aniline in high yields (92% and 98%, respectively) with minimal side products. unizar.es Similarly, the hydrogenation of N-phenylformamide over this catalyst yielded a mixture of the primary aniline and the methylated aniline, demonstrating C-N bond cleavage. unizar.es Iridium-based systems have also been investigated for the hydrogenation of formanilide, which can yield methanol, confirming C-N bond cleavage occurs. rsc.org The choice of catalyst and reaction conditions, particularly the presence of basic additives, can shift the selectivity between the C-O and C-N cleavage pathways. frontiersin.org
Formamides are valuable precursors for the synthesis of ureas and related polymers, offering a safer alternative to toxic feedstocks like phosgene (B1210022) and isocyanates. rsc.orgchemrxiv.org Ruthenium pincer catalysts have been instrumental in developing these methodologies. rsc.orgrsc.org Two primary pathways are exploited:
Dehydrogenation : Formamides can be dehydrogenated to form isocyanate intermediates. In the presence of an amine, this leads to the formation of urea (B33335) derivatives. rsc.org
Decarbonylation : Formamides can be decarbonylated to produce an amine and carbon monoxide. The in situ generated amine can then react with an isocyanate (from the dehydrogenation pathway) to form a urea. rsc.orgrsc.org
This concept has been extended to polymer synthesis. The self-coupling of diformamides via decarbonylation and dehydrogenation, catalyzed by a ruthenium pincer complex, yields polyureas, eliminating CO and H₂ gases. rsc.orgchemrxiv.orgresearchgate.net Furthermore, coupling diformamides with diols under these conditions produces poly(urea-urethanes). rsc.org The molecular weight and polydispersity of the resulting polymers can be influenced by the solubility of the growing polymer chain in the reaction solvent. researchgate.net
| Diformamide Substrate | Yield | Mn (Da) | PDI | Source |
|---|---|---|---|---|
| N,N'-(1,8-octanediyl)diformamide | 83% | 2949 | 1.5 | researchgate.net |
| Diformamide from 4,7,10-trioxa-1,13-tridecanediamine | - | 17384 | 4.2 | researchgate.net |
| Diformamide from 4,9-dioxa-1,12-dodecanediamine | 95% | 15470 | 7.9 | researchgate.net |
In nucleophilic aromatic substitution (SₙAr) reactions, a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com The nitrogen atom of formanilide can act as a nucleophile in such reactions. scranton.edu A classic industrial example is the synthesis of 4-aminodiphenylamine (4-ADPA), a key intermediate for rubber antidegradants. scranton.edu In this process, formanilide reacts with para-nitrochlorobenzene. scranton.edu The nitro group activates the aromatic ring toward nucleophilic attack, and the chlorine atom serves as the leaving group. masterorganicchemistry.com
The reaction proceeds via the addition-elimination mechanism, where the formanilide nitrogen attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgscranton.edu Subsequent elimination of the chloride ion restores the aromaticity and yields the product, which after a final hydrolysis or hydrogenation step, gives 4-ADPA. scranton.edu This reaction highlights the utility of formanilide as a readily available and effective amine surrogate in C-N bond-forming reactions. scranton.edu
Chan–Lam Coupling for Efficient C-N Bond Formation Utilizing Aryl Boronates
The Chan–Lam coupling reaction represents a significant advancement in the formation of carbon-heteroatom bonds, particularly C-N bonds. organic-chemistry.orgalfa-chemistry.com This copper-catalyzed cross-coupling reaction facilitates the union of an aryl boronic acid with an amine, yielding a secondary aryl amine. wikipedia.orgnih.gov A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be conducted at room temperature and is tolerant of air and moisture, setting it apart from other methods like the Buchwald-Hartwig amination. organic-chemistry.org
The reaction is applicable to a broad range of substrates, including anilines, amides, and carbamates. organic-chemistry.orgnih.gov The general transformation for the synthesis of an N-arylated amide, such as a derivative of N-phenylformamide, is depicted below:
General Reaction Scheme: Ar-B(OH)₂ + H₂N-R → Ar-NH-R
The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study. st-andrews.ac.ukacs.org It is generally accepted to proceed through a copper(II) or copper(III) intermediate. A proposed catalytic cycle involves the coordination of the amine and the aryl boronic acid to a copper(II) salt. This is followed by a transmetalation step and subsequent reductive elimination from a copper(III) intermediate to furnish the desired C-N bond and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org
The selection of the copper source, ligand, and solvent can significantly influence the reaction's efficiency. Copper(II) acetate is a commonly employed catalyst. organic-chemistry.org The reaction has been successfully applied in the synthesis of complex molecules, including biologically active compounds. wikipedia.org For instance, the coupling of a pyrrole (B145914) with an aryl boronic acid has been achieved in high yield at room temperature. wikipedia.org
Table 1: Examples of Chan-Lam Coupling for N-Arylation
| Entry | Amine/Amide | Aryl Boronic Acid | Copper Source | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline | Phenylboronic Acid | Cu(OAc)₂ | CH₂Cl₂ | 90 |
| 2 | Pyrrole | 4-Cyanophenylboronic Acid | Cu(OAc)₂ | CH₂Cl₂ | 93 |
| 3 | Benzamide | 4-Methoxyphenylboronic Acid | Cu(OAc)₂ | Dioxane | 85 |
| 4 | Sulfamoyl azide | Phenylboronic Acid | CuCl | MeOH | 81 |
Application of the Atherton–Todd Reaction for Phosphoramidate Synthesis
The Atherton–Todd reaction is a classical and highly effective method for the synthesis of phosphoramidates from dialkyl phosphites. beilstein-journals.orgnih.gov This reaction involves the treatment of a dialkyl phosphite (B83602) with a primary or secondary amine in the presence of carbon tetrachloride and a base. nih.gov The reaction proceeds via the in situ generation of a reactive dialkyl chlorophosphate intermediate, which is then readily attacked by the amine nucleophile to afford the corresponding phosphoramidate. beilstein-journals.orgwikipedia.org
General Reaction Scheme: (RO)₂P(O)H + R'NH₂ + CCl₄ + Base → (RO)₂P(O)NHR' + CHCl₃ + Base·HCl
Initially, this reaction was developed for the synthesis of phosphoramidates from primary amines. beilstein-journals.org However, its scope has been expanded to include a variety of amines, including less nucleophilic amines such as aniline, although sometimes with the requirement of an additional tertiary amine to achieve modest yields. beilstein-journals.org The reaction conditions have been optimized over the years to improve yields and broaden the substrate scope. nih.gov
The Atherton-Todd reaction has found applications in various areas, including the synthesis of biologically active compounds and as a method for activating amine groups. beilstein-journals.orgnih.gov
Table 2: Synthesis of Phosphoramidates via the Atherton–Todd Reaction
| Entry | Dialkyl Phosphite | Amine | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dibenzyl phosphite | Ammonia (B1221849) | - | CCl₄ | High |
| 2 | Diethyl phosphite | Cyclohexylamine | Triethylamine (B128534) | CCl₄ | 85 |
| 3 | Diethyl phosphite | Aniline | N,N-Dimethylcyclohexanamine | CCl₄ | 62-92 |
| 4 | Diphenyl phosphite | Aniline | Triethylamine | CCl₄/Cl₃CCN | Moderate |
Ortho-Formylation Reactions and their Synthetic Utility
Ortho-formylation is a powerful synthetic transformation that introduces a formyl group (-CHO) at the position ortho to an existing functional group on an aromatic ring. This reaction is of significant synthetic utility as the resulting ortho-formylated compounds, such as salicylaldehydes derived from phenols, are versatile intermediates for the synthesis of a wide array of more complex molecules. uio.no
While direct ortho-formylation of N-phenylformamide presents challenges, the principles of ortho-formylation are highly relevant to the synthesis of its substituted derivatives. A common strategy involves the ortho-formylation of a precursor, such as a phenol, followed by further synthetic manipulations to construct the desired formanilide derivative. The Casnati-Skattebøl ortho-formylation is a notable method that utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine to efficiently formylate phenols. uio.no
The synthetic utility of ortho-formylation lies in the reactivity of the introduced formyl group. It can participate in a variety of subsequent reactions, including:
Wittig and Horner-Wadsworth-Emmons reactions: to form ortho-hydroxycinnamate esters. uio.no
Reductive amination: to produce salicylamines. uio.no
Condensation reactions: to generate heterocyclic structures like dihydro-2H-1,3-benzoxazines. uio.no
Oxidation: to yield salicylic (B10762653) acids.
Conversion to nitriles: to produce salicylnitriles. uio.no
These transformations highlight the importance of ortho-formylation in creating highly functionalized aromatic building blocks that are essential for the synthesis of natural products, pharmaceuticals, and other target molecules. uio.no The N-formylation of anilines, which produces formanilides, is also a crucial related reaction, with various methods developed using reagents like formic acid. academie-sciences.frtandfonline.comnih.gov
Table 3: Examples of Formylation Reactions and their Products
| Entry | Substrate | Formylating Agent/Method | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenol | Paraformaldehyde, MgCl₂, Et₃N | Salicylaldehyde | High |
| 2 | Aniline | Formic Acid | N-Phenylformamide | 93 |
| 3 | 4-Chloroaniline | Formic Acid | N-(4-chlorophenyl)formamide | 98 |
| 4 | Benzylamine | Formic Acid | N-Benzylformamide | 91-93 |
Mechanistic Investigations and Reaction Kinetics of N Phenylformamide Transformations
Hydrolysis Pathways in Acidic and Alkaline Aqueous Solutions
The hydrolysis of formanilides, representing the cleavage of the amide bond, has been a subject of detailed kinetic studies to elucidate the underlying reaction mechanisms. The rate and pathway of this transformation are highly dependent on the pH of the solution and the nature of substituents on the phenyl ring.
In acidic aqueous solutions, the hydrolysis of formanilide (B94145) proceeds via specific acid catalysis. researchgate.netacs.org This means the reaction rate is dependent on the concentration of hydronium ions but not on the concentration of other general acids present in the solution. The kinetic data for formanilide and its substituted derivatives are consistent with the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netacs.org
The AAC2 mechanism involves a rapid, reversible protonation of the amide's carbonyl oxygen atom. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The attack of water is the rate-determining step, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rapid proton transfer and subsequent cleavage to yield a carboxylic acid (formic acid) and an amine (aniline or its substituted derivative).
The hydrolysis of formanilides in alkaline solutions follows a more complex kinetic profile compared to acidic conditions. researchgate.net The reaction pathway is consistent with a modified BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net A key finding is that the reaction can exhibit both first-order and second-order dependence on the concentration of the hydroxide (B78521) ion. acs.org
The effect of meta- and para-substituents on the rate of formanilide hydrolysis has been quantitatively analyzed using linear free-energy relationships, most notably the Hammett equation. researchgate.netbeilstein-journals.orgacs.org The Hammett equation is expressed as:
log(k/k₀) = σρ
where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant (formanilide), σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that describes the sensitivity of the reaction to substituent effects. beilstein-journals.org
For the acidic hydrolysis of formanilides, calculated proton affinities have been correlated with Hammett constants and the rate constants of hydrolysis in 1 M HCl. researchgate.net Such linear dependencies allow for the prediction of dissociation constants (pKBH⁺) and hydrolysis rate constants. researchgate.net In alkaline hydrolysis, Hammett plots for meta- and para-substituted formanilides showed minimal substituent effects in 0.10 M sodium hydroxide solutions. researchgate.netumich.edu However, analysis under different conditions can reveal the influence of electron-withdrawing and electron-donating groups on the stability of the transition state. beilstein-journals.org
The Fujita-Nishioka equation, an extension of the Hammett equation that accounts for ortho-substituent effects, has also been used to correlate calculated proton affinities with hydrolysis rates, providing a more comprehensive model for predicting reactivity. researchgate.net
Table 1: Selected Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
This table provides illustrative Hammett constants for common substituents. Actual values used in kinetic studies may vary slightly depending on the reaction conditions and solvent.
Ortho substituents introduce complexities not seen with meta and para substituents, primarily due to steric effects. In both acidic and alkaline hydrolysis of formanilides, ortho substitution generally leads to a reduction in the reaction rate. researchgate.netacs.org This rate retardation can be attributed to several factors:
Steric Inhibition of Resonance: An ortho substituent can hinder the coplanarity of the phenyl ring and the amide group. This disruption of planarity reduces the resonance interaction between the nitrogen lone pair and the aromatic ring, which in turn affects the electronic properties of the amide bond and its susceptibility to hydrolysis.
Steric Hindrance: The bulk of the ortho group can physically impede the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, slowing the rate-determining step. researchgate.net The decrease in rate constants for ortho-substituted formanilides in alkaline solutions has been shown to be proportional to the steric bulk of the substituent. researchgate.net
Through-Space Interactions: Direct electronic interactions between the ortho substituent and the reaction center, not transmitted through the bonding network, can also influence the reaction rate. researchgate.net
These combined ortho effects lead to significant deviations from the standard Hammett relationship, necessitating more complex models for accurate kinetic predictions. researchgate.net
Table 2: Relative Hydrolysis Rates for Substituted Formanilides (Illustrative)
| Substituent | Position | Relative Rate (Acidic) | Relative Rate (Alkaline) | Primary Ortho Effect |
| -H | - | 1.00 | 1.00 | N/A |
| p-NO₂ | para | > 1 | > 1 | Electronic |
| m-NO₂ | meta | > 1 | > 1 | Electronic |
| o-NO₂ | ortho | < 1 | < 1 | Steric/Electronic |
| o-CH₃ | ortho | < 1 | < 1 | Steric |
| o-Cl | ortho | < 1 | < 1 | Steric/Electronic |
This is a generalized table illustrating trends. Actual relative rates depend on specific reaction conditions.
Detailed Catalytic Reaction Mechanisms
Beyond simple hydrolysis, formanilide derivatives can participate in more complex, catalyzed transformations to build intricate molecular structures. Dual catalytic systems, in particular, have enabled novel reactions that are otherwise challenging.
A notable transformation of formanilides is their participation in enantioselective spirocyclization reactions, enabled by a sophisticated dual catalytic system involving an iridium complex and a chiral Brønsted acid. chinesechemsoc.orgchinesechemsoc.org This sequential process allows for the construction of highly valuable, enantioenriched azaspirocycles from formanilide and enamide precursors. chinesechemsoc.org
The mechanism proceeds in two distinct, sequential stages within a single pot:
Iridium-Catalyzed Reductive Hydrosilylation: The reaction is initiated by an iridium catalyst, such as Vaska's complex [IrCl(CO)(PPh₃)₂], which catalyzes the reduction of a tertiary formanilide (e.g., N-methyl formanilide) using a silane (B1218182) reductant like tetramethyldisiloxane (TMDS). acs.orgchinesechemsoc.org This step does not cleave the amide but reduces the carbonyl group to an O-silylated hemiaminal intermediate. This intermediate is the key electrophilic species for the subsequent cyclization. chinesechemsoc.org
Chiral Phosphoric Acid (CPA)-Catalyzed Spirocyclization: In the second stage, a chiral phosphoric acid (CPA) acts as a Brønsted acid catalyst. chinesechemsoc.orgbeilstein-journals.orgnih.gov The CPA protonates the O-silylated hemiaminal, leading to the elimination of a silanol (B1196071) and the formation of a reactive iminium ion. The chiral conjugate base of the phosphoric acid then forms a tight ion pair with this iminium ion. chinesechemsoc.orgnih.gov This chiral ion pair environment dictates the facial selectivity of the subsequent nucleophilic attack. The tethered enamide acts as the nucleophile, attacking the iminium ion in a formal cycloaddition to forge the spirocyclic ring system. chinesechemsoc.org The stereochemistry of the newly created quaternary spirocenter is controlled by the chiral backbone of the CPA catalyst. chinesechemsoc.orgbeilstein-journals.org
Extensive research has focused on developing highly effective CPAs for this transformation. For instance, a novel bowl-shaped CPA bearing an o-CF₃-aryl group on an H₈-BINOL framework (OCF-CPA) was found to provide excellent reactivity and enantioselectivity. chinesechemsoc.org Mechanistic studies suggest that crucial non-covalent interactions, such as C–H···F hydrogen bonding between the substrate and the catalyst's trifluoromethyl group, are critical for achieving high levels of stereocontrol in the enantiodetermining transition state. chinesechemsoc.org
Table 3: Catalyst Screening for Asymmetric Spirocyclization (Illustrative Example)
| Entry | Chiral Phosphoric Acid (CPA) Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Standard BINOL-derived CPA | High | Low-to-Moderate |
| 2 | Sterically hindered TRIP-CPA | High | Moderate |
| 3 | Novel OCF-CPA | High | Excellent |
This table illustrates the critical role of the chiral catalyst structure in achieving high enantioselectivity in the dual-catalysis system, as reported in the literature. chinesechemsoc.org
Ruthenium Pincer Catalyst Mechanisms in Dehydrogenation and Decarbonylation Processes
Ruthenium pincer complexes have emerged as effective catalysts for the dehydrogenation and decarbonylation of formamides, including N-phenylformamide. The mechanism of these transformations is intricate, often involving metal-ligand cooperation (MLC).
In the dehydrogenation of formamides to isocyanates, a proposed pathway with a Ru-MACHO type complex involves the initial activation of the catalyst. rsc.org Subsequent reaction with the formamide (B127407) leads to the formation of an intermediate that can then undergo dehydrogenation to produce the corresponding isocyanate. rsc.org For instance, the dehydrogenation of N-methylformamide using a Mn-MACHO complex has been studied computationally, providing insights into the key steps of the reaction. rsc.org
Recent studies have explored the decarbonylation of formamides using ruthenium pincer catalysts, a process that was not well-understood with organometallic catalysts. rsc.org Stoichiometric reactions of an activated Ru-MACHO complex with formamide have been conducted to elucidate the organometallic transformations involved. rsc.org Experimental findings, coupled with DFT computations, have helped to map out the key reaction steps leading to the observed products. rsc.org
The catalytic cycle for the hydrogenation of amides using a dearomatized, bipyridyl-based PNN Ru(II) pincer complex is believed to proceed through an MLC pathway involving aromatization-dearomatization of the pincer ligand. acs.org For amides with an N-H bond, the catalytic resting state is identified as an amidate complex. acs.org This resting state reacts with hydrogen to form a dihydride intermediate. Subsequent hydride attack on the amide carbonyl and proton abstraction lead to a hemiaminal intermediate and regenerate the catalyst. acs.org
Molybdenum Pincer Catalyzed Amide Hydrogenation: Active Species and C-N Bond Cleavage Steps
Molybdenum-based pincer complexes have demonstrated notable activity and selectivity in the catalytic hydrogenation of amides, particularly N-methylated formanilides, leading to C-N bond hydrogenolysis. rsc.orgnih.gov The active species in these reactions is proposed to be an anionic Mo(0) complex. nih.gov
The catalytic cycle for the hydrogenation of amides by these molybdenum complexes can proceed via two main pathways, both involving the cleavage of the C-N bond in a hemiaminal intermediate. nih.gov In the absence of an alcohol, the molybdenum catalyst facilitates the reduction of the amide's carbonyl group, followed by the cleavage of the C-N bond in the resulting hemiaminal to produce an amine and formaldehyde (B43269). The formaldehyde is then further reduced to an alcohol. nih.gov
When an alcohol is present, it can react with the catalyst to form a Mo-alkoxo complex, which has been identified as the catalyst resting state. rsc.orgnih.gov This Mo-alkoxo species plays a dual role: it assists in the protolytic cleavage of the C-N bond of the hemiaminal intermediate but also hinders the activation of hydrogen. rsc.orgnih.gov The interplay between the reduction of the amide carbonyl and potential catalyst poisoning by primary amides contributes to the high selectivity observed for the hydrogenation of N-methylated formanilides. rsc.orgnih.gov
Computational studies have provided further insight into the C-N bond cleavage step, highlighting the transition states involved in the process. researchgate.net These theoretical findings, combined with experimental observations, have been instrumental in rationalizing the catalytic performance and selectivity of these molybdenum pincer catalysts. nih.govresearchgate.net
Mechanism of Formylation via Dichlorocarbene (B158193) Intermediate (Reimer-Tiemann Reaction)
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, and a similar mechanism can be proposed for the formylation of amines like aniline (B41778) to produce formanilides, though the reaction course can differ. wikipedia.orgstackexchange.com The key reactive species in this reaction is dichlorocarbene (:\text{CCl}_2). wikipedia.org
The reaction is typically carried out in a biphasic system with chloroform (B151607) (\text{CHCl}_3) and a strong base, such as sodium hydroxide. wikipedia.org The mechanism initiates with the deprotonation of chloroform by the hydroxide ion to form the trichloromethyl carbanion (^-:\text{CCl}_3). wikipedia.orgnih.gov This carbanion readily undergoes alpha-elimination, losing a chloride ion to generate the highly electrophilic dichlorocarbene. wikipedia.orgnih.gov
In the case of aniline, the dichlorocarbene can react with the amine to produce the formamide product through a pathway consistent with the Reimer-Tiemann reaction. nih.gov However, the reaction of aniline with chloroform and a base can also lead to the formation of phenylisonitrile via the Hofmann isonitrile synthesis. stackexchange.com The pathway leading to N-phenylformamide involves the attack of the amine on the dichlorocarbene, followed by hydrolysis of the resulting intermediate. stackexchange.com It has been noted that while both aniline and phenoxide can react with dichlorocarbene at their respective heteroatoms, the reaction on the aromatic ring is irreversible for phenoxide, leading to formylation. stackexchange.com
Protonation-Initiated Nucleophilic Attack in Amine Formylation Reactions
A common mechanistic pathway in the formylation of amines to formamides involves the initial activation of the formylating agent, typically formic acid, through protonation. nih.gov This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. nih.govresearchgate.net
Several catalytic systems operate via this general mechanism. For instance, melamine-trisulfonic acid (MTSA) has been used as a catalyst for the formylation of amines with formic acid. nih.gov The proposed mechanism suggests that the sulfonic acid group of MTSA protonates the formic acid. The amine then acts as a nucleophile, attacking the activated carbonyl group. Subsequent elimination of a water molecule yields the corresponding formamide. nih.gov
Similarly, iodine (I₂) has been shown to catalyze the N-formylation of anilines and other amines using formic acid. nih.gov It is proposed that iodine reacts with formic acid to generate hydroiodic acid (HI) in situ, which then acts as the active catalytic species. The HI protonates the formic acid, which is then attacked by the amine. A proton transfer followed by the elimination of water and a proton affords the formamide product. nih.gov This protonation-initiated nucleophilic attack is a recurring theme in various acid-catalyzed formylation reactions. researchgate.net
Role of Catalyst Resting States and Additive Effects in Enhancing Catalytic Activity
In the molybdenum pincer catalyzed hydrogenation of amides, a Mo-alkoxo complex, formed by the reaction of the catalyst with the alcohol product, has been identified as the catalyst resting state. rsc.orgnih.gov This species has a dichotomous role; it facilitates the protolytic cleavage of the C-N bond but also impedes the activation of hydrogen. rsc.orgnih.gov
For ruthenium pincer-catalyzed hydrogenation of amides with an N-H group, an amidate complex is the observed resting state. acs.org In the iron-catalyzed hydrogenation of secondary amides, an Fe(II) complex resulting from the N-H addition across the Fe-N bond was identified as the resting state. acs.org
Additives can significantly impact catalytic performance. In the hydrogenation of N,N-disubstituted amides, the addition of N-phenylformamide was found to increase the yield. goettingen-research-online.de This is attributed to a metal-free, organocatalytic cleavage of the hemiaminal intermediate. goettingen-research-online.de In some iron-catalyzed amide hydrogenations, the addition of a cocatalyst like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to significantly enhance catalytic activity. rsc.org Similarly, in the ruthenium-catalyzed dehydrogenation of formic acid, the nature and concentration of base additives like triethylamine (B128534) and DBU were found to influence the rate-limiting step of the reaction. frontiersin.orgnih.gov
Quantum Energy Flow and Intermolecular Dynamics in Reactive Systems
The study of quantum energy flow and intermolecular dynamics provides a molecular-level understanding of chemical reactivity. In the context of formanilide, these studies shed light on how energy is distributed and transferred within the molecule and in its interactions with other molecules, which can influence reaction kinetics.
Research on the trans-formanilide-water complex has investigated the kinetics of hydrogen bond rearrangements. researchgate.net The rate of these rearrangements is influenced by the flow of vibrational energy within the biomolecule-water complex. researchgate.net Calculations have shown that coupling to a water molecule can enhance the energy flow within the trans-formanilide molecule. researchgate.net However, even with this enhancement, the rate of energy flow can be slow enough to affect the kinetics of water shuttling between different hydrogen-bonding sites on the peptide. researchgate.net
The concept of quantum localization, where vibrational energy does not spread ergodically throughout the molecule, can lead to reaction rates that differ from predictions based on statistical theories like RRKM theory. researchgate.net Local random matrix theory (LRMT) has been used to model this phenomenon. researchgate.netresearchgate.net This theory connects the extent of intramolecular vibrational energy redistribution (IVR) to molecular properties such as size and the distribution of vibrational frequencies. researchgate.net The transition between localized and unrestricted energy flow is governed by local anharmonic coupling strengths and state densities. researchgate.netaip.org Understanding these quantum effects is crucial for a complete picture of the dynamics of reactive systems involving formanilide. researchgate.netresearchgate.net
Conformational Landscape and Advanced Spectroscopic Characterization of N Phenylformamide
Cis-Trans Isomerism and Molecular Conformation in the Gas Phase
The conformational landscape of N-phenylformamide (formanilide) in the gas phase is characterized by the existence of two stable isomers: cis and trans. These isomers arise from the restricted rotation around the C-N amide bond due to its partial double bond character. The relative orientation of the phenyl group and the formyl hydrogen atom defines the two distinct conformations.
Determination of Relative Stabilities and Energetics of Isomers
In the gas phase, the trans isomer of formanilide (B94145) is the more abundant and energetically favored conformer. bgsu.eduacs.org Experimental studies have determined that the trans isomer is stabilized by 2.5 kcal/mol compared to the cis isomer. bgsu.eduacs.orgcore.ac.uk This energy difference results in a relative abundance of approximately 6.5% for the cis isomer in a supersonic jet expansion. bgsu.eduacs.org
Interestingly, upon electronic excitation, the relative stabilities of the two isomers are reversed. In the electronically excited state, the cis isomer becomes more stable than the trans isomer by 0.6 kcal/mol. core.ac.uk This reversal is attributed to a significant structural change in the cis isomer upon excitation, leading to a more stable excited state geometry. core.ac.uk
Table 1: Relative Energies of Cis and Trans Formanilide Isomers
| Isomer | Ground State Relative Energy (kcal/mol) | Excited State Relative Energy (kcal/mol) |
|---|---|---|
| Trans | 0 | +0.6 |
| Cis | +2.5 | 0 |
Planar versus Non-Planar Geometries of the Amide Group and Phenyl Ring
The two isomers of formanilide exhibit distinct molecular geometries. The more stable trans isomer adopts a planar structure. bgsu.eduacs.org In this conformation, both the phenyl ring and the amide group lie in the same plane, which facilitates conjugation between the aromatic ring and the amide bond.
In contrast, the cis isomer possesses a non-planar geometry. bgsu.eduacs.org This non-planarity is characterized by a twisting of the amide group relative to the phenyl ring. Gas-phase electron diffraction studies, augmented by quantum chemical calculations, have determined this twist angle to be 36.7 ± 2.7°. researchgate.net Theoretical calculations also support a somewhat nonplanar structure for the cis isomer, while confirming the planar geometry of the trans form. researchgate.net
Analysis of Phenyl Torsional Angles and Conformational Changes upon Electronic Excitation
The phenyl torsional angle is a key parameter in describing the conformation of formanilide, particularly in the cis isomer. The non-planar ground state geometry of the cis isomer is a direct consequence of this torsional angle. bgsu.eduacs.org
Spectroscopic evidence indicates that the cis isomer undergoes a significant change in its phenyl torsional angle upon electronic excitation. bgsu.eduacs.org This conformational change is responsible for the observed reversal in the relative stabilities of the cis and trans isomers in the excited state. core.ac.uk The alteration of the torsional angle in the excited state suggests a different potential energy surface compared to the ground state, favoring a more planar geometry to enhance electronic delocalization.
Advanced Spectroscopic Techniques for Conformational and Structural Elucidation
The detailed characterization of the conformational landscape of formanilide has been made possible through the application of advanced spectroscopic techniques, particularly those coupled with supersonic jet expansions, which allow for the study of isolated, cold molecules.
Resonant Two-Photon Ionization (R2PI) Spectroscopy in Supersonic Jet Expansions
Resonant Two-Photon Ionization (R2PI) spectroscopy has been instrumental in identifying and characterizing the cis and trans isomers of formanilide in the gas phase. bgsu.eduacs.org In this technique, molecules are cooled to very low rotational and vibrational temperatures in a supersonic jet expansion. A tunable laser is then used to excite the molecules to an intermediate electronic state, and a second photon ionizes them. The resulting ions are detected by a mass spectrometer.
By scanning the wavelength of the excitation laser, a vibrationally resolved electronic spectrum for each isomer can be obtained. bgsu.eduacs.org This method allowed for the unambiguous identification of both the cis and trans conformers of formanilide and the determination of their relative abundance. bgsu.eduacs.org The distinct spectral features observed for each isomer also provided the initial evidence for their different geometries, particularly the non-planar nature of the cis isomer. bgsu.eduacs.org
Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy of Cis and Trans Isomers and their Complexes
Zero Electron Kinetic Energy (ZEKE) photoelectron spectroscopy provides highly detailed information about the structure and vibrational frequencies of the cations of the cis and trans isomers of formanilide. This technique offers significantly higher resolution than conventional photoelectron spectroscopy.
ZEKE spectroscopy has been used to measure precise ionization energies for both conformers. The adiabatic ionization energy for the trans-isomer was determined to be 67408 ± 5 cm⁻¹, while for the cis-isomer, it is 67710 ± 5 cm⁻¹. rsc.org These values confirm that the trans conformer is the lower energy species in the ground state of the cation as well. rsc.org
The ZEKE spectra also reveal the dominant vibrational modes excited upon ionization for each isomer, which reflect the changes in geometry between the neutral and cationic states. For trans-formanilide, the spectra are dominated by the in-plane side-arm bend (211 cm⁻¹) and the amide stretch (952 cm⁻¹). rsc.org In contrast, the ZEKE spectra of the cis-isomer are characterized by the out-of-plane side-arm bend (80 cm⁻¹) and the C1–N torsion (126 cm⁻¹). rsc.org These distinct vibrational signatures provide a detailed picture of the cationic amide bond and the structural differences between the two isomers. researchgate.netrsc.org
Table 2: Dominant Vibrational Modes in the ZEKE Spectra of Formanilide Cations
| Isomer | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Trans | In-plane side-arm bend | 211 |
| Trans | Amide stretch | 952 |
| Cis | Out-of-plane side-arm bend | 80 |
| Cis | C1–N torsion | 126 |
Fourier Transform Microwave (FTMW) Spectroscopy for Precise Molecular Structure Determination and Interaction Site Identification
Fourier Transform Microwave (FTMW) spectroscopy has been instrumental in elucidating the precise molecular structure and internal dynamics of N-phenylformamide (formanilide). This high-resolution technique allows for the determination of rotational constants, from which the molecular geometry can be accurately derived.
Studies employing FTMW spectroscopy have provided key insights into the conformational preferences of formanilide. The molecule exists in two main planar conformations: a lower-energy trans form and a higher-energy cis form, defined by the dihedral angle of the C-N bond. However, the phenyl ring itself introduces further complexity. In the most stable structures, the phenyl ring is tilted out of the amide plane by approximately 40 degrees. researchgate.net
A significant finding from the microwave spectrum of the E-phenylformamide (the trans isomer) is the observation of Coriolis splittings on the order of 100 kHz. researchgate.net These splittings are interpreted as evidence of a tunneling motion of the phenyl ring between two equivalent non-planar conformations. This tunneling occurs through a transition state where the amide plane and the phenyl ring are perpendicular to each other. researchgate.net This dynamic behavior highlights the flexibility of the N-phenylformamide molecule. Similar splittings, though smaller (a few tens of kHz), have been observed in the related molecule cis-acetanilide. researchgate.net
The precise rotational constants obtained from FTMW spectroscopy, often in combination with quantum chemical calculations, allow for the accurate determination of bond lengths and angles, providing a detailed picture of the molecule's ground-state geometry.
Infrared (IR) and IR-UV Depletion Spectroscopy of Amide Bands and X-H Stretching Vibrations
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, and in the case of N-phenylformamide, it provides detailed information about the characteristic amide bands and X-H (N-H and C-H) stretching vibrations. When combined with techniques like UV-depletion spectroscopy in a supersonic jet, it is possible to record the IR spectra of individual conformers (cis and trans) separately.
The amide group gives rise to several characteristic vibrational bands:
Amide I band: Primarily associated with the C=O stretching vibration, this band is typically found in the 1600–1800 cm⁻¹ region. nih.gov
Amide II band: Arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, this band appears between 1470–1570 cm⁻¹. nih.gov
Amide III band: This is a more complex band resulting from a mix of C-N stretching and N-H bending, located in the 1250–1350 cm⁻¹ range. nih.gov
Amide A band (N-H stretch): This corresponds to the N-H stretching vibration and is typically observed between 3300-3500 cm⁻¹. nih.gov
Studies using IR-UV depletion spectroscopy on supersonically cooled N-phenylformamide have shown that both the cis and trans conformers exhibit similar features in the Amide I and II regions. researchgate.net However, significant differences between the isomers emerge in the Amide III vibration region, making this band a useful diagnostic tool for conformational identification. researchgate.net
The N-H stretching vibration is particularly sensitive to hydrogen bonding. In microsolvation studies, shifts in the N-H stretching frequency are used to characterize the strength and nature of interactions with solvent molecules like water or ammonia (B1221849).
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| Amide A | 3300–3500 | N-H stretching |
| Amide I | 1600–1800 | C=O stretching |
| Amide II | 1470–1570 | N-H bending and C-N stretching |
| Amide III | 1250–1350 | C-N stretching and N-H bending |
Laser-Induced Fluorescence Excitation Spectroscopy for Vibrational Resolution
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the electronic structure of molecules. wikipedia.org In this technique, a tunable laser excites molecules from their ground electronic state to a specific vibrational level in an excited electronic state. The subsequent fluorescence emitted as the molecule relaxes back to the ground state is detected. wikipedia.orgstanford.edu By scanning the laser's wavelength and monitoring the fluorescence intensity, an excitation spectrum is obtained, which reveals the vibrational structure of the excited state.
For N-phenylformamide, LIF spectroscopy provides high vibrational resolution, allowing for the detailed study of the molecule's vibrational modes in its first excited singlet state (S₁). This technique is particularly useful for distinguishing between different conformers, as the cis and trans isomers will have distinct electronic origins and vibrational frequencies in their S₁ states.
The information obtained from LIF spectra complements data from IR spectroscopy by providing a detailed picture of the vibrational landscape in the excited electronic state. This is crucial for understanding the molecule's photophysics and how its structure changes upon electronic excitation. The high sensitivity of LIF also makes it an ideal tool for studying weakly bound clusters of formanilide with solvent molecules, providing insights into intermolecular interactions in the excited state. wikipedia.orgtaylorandfrancis.com
Microsolvation Studies: Probing Hydrogen Bonding and Cluster Formation
Microsolvation studies investigate the initial steps of solvation by examining small clusters of a solute molecule with one or more solvent molecules. These studies provide fundamental insights into the nature of intermolecular forces, particularly hydrogen bonding, and how they influence molecular conformation and properties.
Characterization of Amide-Water and Amide-Ammonia Hydrogen Bonds
The amide group of N-phenylformamide possesses both a hydrogen bond donor site (the N-H group) and a hydrogen bond acceptor site (the carbonyl oxygen, C=O). This allows it to form hydrogen bonds with various solvent molecules, including water and ammonia.
Amide-Water Hydrogen Bonds: Water can interact with formanilide in two primary ways:
Acting as a proton acceptor, where the oxygen atom of water forms a hydrogen bond with the N-H proton of formanilide.
Acting as a proton donor, where one of water's hydrogen atoms forms a hydrogen bond with the carbonyl oxygen of formanilide.
Studies on formamide-water complexes have shown that these interactions lead to a mutual reinforcement, a phenomenon known as cooperativity, especially in di-hydrated complexes. nih.gov The formation of these hydrogen bonds can be detected by observing the red-shift (a shift to lower frequency) of the N-H stretching vibration in IR spectra, with the magnitude of the shift correlating with the strength of the bond.
Amide-Ammonia Hydrogen Bonds: Similar to water, ammonia can also act as a hydrogen bond acceptor, interacting with the N-H proton of formanilide. The formation of small ammonia clusters around formanilide has been investigated to understand the initial stages of solvation by a protic solvent. researchgate.net The strength of these N-H···N hydrogen bonds can be compared to the N-H···O bonds formed with water to understand the relative basicity and interaction strength of the solvent molecules.
Structural and Energetic Analysis of Hydrated Complexes (e.g., Formanilide-Water Adducts)
The precise structure and binding energies of formanilide-water complexes have been determined through a combination of spectroscopic experiments and ab initio calculations. For the 1:1 trans-formanilide–water complex, two distinct isomers have been observed simultaneously in supersonic expansions. acs.org
These isomers correspond to the two primary hydration sites:
CO-bound complex: The water molecule acts as a proton donor to the carbonyl oxygen.
NH-bound complex: The water molecule acts as a proton acceptor from the amide N-H group.
Experimental measurements have determined the dissociation energies (D₀) for these two 1:1 complexes to be remarkably similar. acs.org This indicates that both the N-H and C=O groups are comparable in their ability to form a single hydrogen bond with a water molecule in the gas phase.
| Complex | Interaction Type | Experimental Dissociation Energy (D₀) |
| trans-Formanilide–Water (CO site) | Water as proton donor | 5.40 ± 0.28 kcal/mol |
| trans-Formanilide–Water (NH site) | Water as proton acceptor | 5.65 ± 0.30 kcal/mol |
Data sourced from The Journal of Physical Chemistry A. acs.org
In larger clusters (formanilide-(H₂O)ₙ where n>1), the water molecules tend to form hydrogen-bonded networks attached to the acidic NH proton. researchgate.net This is stabilized by cooperative effects. For clusters with n≥4, hydration bridges can form between the NH and CO groups, effectively solvating the entire amide functional group. researchgate.net
Investigation of Solvent-Induced Conformational Switches and Equilibria
The presence of solvent molecules can significantly influence the conformational landscape of flexible molecules like N-phenylformamide. The relative stability of the cis and trans conformers can be altered by interactions with the solvent, potentially leading to a "conformational switch."
This phenomenon arises because the different conformers may be stabilized to varying degrees by the solvent. For example, a polar solvent might preferentially stabilize the conformer with the larger dipole moment. Molecular dynamics simulations are a key tool for exploring these solvent-induced changes. nih.gov
In the context of microsolvation, even a small number of solvent molecules can shift the conformational equilibrium. By forming specific hydrogen bonds, water or other solvent molecules can lower the energy of one conformer relative to the other. For instance, the formation of a water bridge between the N-H and C=O groups might be sterically more favorable in one conformer, thus stabilizing it. The study of these solvent-induced effects is crucial for understanding how the local environment dictates molecular structure and, consequently, function, particularly in biological systems where the peptide bond is ubiquitous. nih.govfrontiersin.org
Examination of Cooperative Effects in Hydrogen Bonding, including π-Cooperative Interactions
Cooperative effects in hydrogen bonding are a critical feature in determining the structure and stability of molecular assemblies. This phenomenon arises when the formation of one hydrogen bond influences the strength and properties of adjacent hydrogen bonds within a network, leading to non-additive effects. In molecules like N-phenylformamide, which contain both a classic amide linkage (N-H···O=C) and an aromatic π-system, these cooperative effects can be complex, involving both conventional hydrogen bonds and interactions with the phenyl ring.
The fundamental mechanism of positive cooperativity in secondary amides is well-established. nih.gov When the carbonyl oxygen of an amide group acts as a hydrogen bond acceptor, it induces a polarization of the amide bond. This polarization increases the electron density on the oxygen and decreases it on the nitrogen, making the N-H proton more acidic and thus a stronger hydrogen bond donor for the next molecule in the chain. nih.gov Conversely, when the N-H group acts as a donor, the carbonyl oxygen becomes a better acceptor. This mutual reinforcement leads to a strengthening of the hydrogen bonds along a chain compared to an isolated dimer.
Theoretical models developed for formamide (B127407) chains predict a significant cooperative effect, with the total hydrogen bonding energy in long chains being substantially greater than the sum of individual bonds. nih.gov Calculations suggest that this enhancement can be as high as 240% of the hydrogen bonding energy found in a simple dimer. nih.govresearchgate.net
| Parameter | Observation | Implication on Cooperativity |
| H-Bond Energy | Increases with chain length | Positive cooperativity strengthens the overall network |
| N-H Stretching Frequency | Red-shift (lower frequency) in IR spectra | Weakening of the covalent N-H bond, indicating a stronger H-bond |
| N-H Proton Signal | Downfield shift in ¹H NMR spectra | Deshielding of the proton due to involvement in a stronger H-bond |
| Intermolecular Distance | H···O distance shortens | Stronger electrostatic attraction and bond strength |
| Intramolecular Bond Length | C=O and N-H bonds may slightly elongate | Polarization and redistribution of electron density within the molecule |
π-Cooperative Interactions
In N-phenylformamide, the phenyl group introduces the possibility of π-cooperative interactions, where the aromatic ring's π-electron system participates in and modulates the hydrogen-bonding network. These can manifest as amide-π interactions, where the amide group of one molecule interacts directly with the phenyl ring of another.
High-level ab initio calculations on a model system of formamide and benzene (B151609) have quantified the energetics of these amide-π interactions. nih.govresearchgate.net The most favorable orientation is the "NH/π" geometry, where the N-H bond points towards the face of the benzene ring, resulting in a significant attractive interaction. nih.govresearchgate.net This interaction is stronger than a stacked geometry and considerably more favorable than the C=O/π interaction, which can be repulsive at close distances. researchgate.net
The existence of an NH/π interaction can cooperatively enhance an adjacent N-H···O hydrogen bond. By drawing electron density, the π-system can further polarize the N-H bond, increasing its acidity and strengthening its ability to act as a hydrogen bond donor. This interplay between the conventional hydrogen bond and the amide-π interaction is a key feature of π-cooperativity.
| Interaction Geometry | Calculated Interaction Energy (kcal/mol) |
| NH/π (Face-on) | -3.75 |
| Stacked (N over ring center) | -2.08 |
| C=O/π | < +1.0 (Repulsive) |
Data from high-level ab initio calculations on a formamide-benzene model system. nih.govresearchgate.net
While positive cooperativity is common in amides, it is noteworthy that related systems can exhibit different behavior. For instance, studies on primary anilines, where two N-H donors are present, have shown evidence of negative cooperativity; the formation of a hydrogen bond with one N-H group weakens the donor capability of the second N-H group. cam.ac.uk This highlights the nuanced nature of these interactions, where the specific geometry and electronic structure of the molecule are paramount. For N-phenylformamide, a secondary amide, the dominant effect in linear N-H···O=C chains remains positive cooperativity, potentially enhanced by favorable amide-π interactions.
Theoretical and Computational Chemistry Approaches to N Phenylformamide Systems
Electronic Structure Theory and Density Functional Theory (DFT) Applications
Electronic structure methods, particularly Density Functional Theory (DFT), are central to the computational study of N-phenylformamide systems. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used due to its favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules.
Prediction of Vibration Normal Modes and Proton Affinities
DFT calculations are highly effective in predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational normal modes, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. For N-phenylformamide, theoretical calculations can help assign the various vibrational modes, such as N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The introduction of an o-phenyl substituent would be expected to introduce new vibrational modes associated with the additional phenyl ring and also to shift the frequencies of the formanilide (B94145) core due to steric and electronic effects.
Proton affinity, the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, is another property that can be accurately predicted using DFT. These calculations can identify the most likely site of protonation. For formanilide, the primary sites for protonation are the oxygen and nitrogen atoms of the amide group. Computational studies on related amides can determine the relative proton affinities of these sites, providing insight into the molecule's basicity and its behavior in acidic environments. The electronic effects of the o-phenyl group would influence the charge distribution and thus the proton affinity of the N-(2-biphenylyl)formamide molecule.
Correlation of Computational Data with Experimental Hammett Constants and Hydrolysis Rate Constants
The alkaline hydrolysis of esters with ortho-substituents has been studied, and the substituent effects are often described using the Charton equation, which separates the electronic and steric effects. researchgate.net A computational study on the hydrolysis of o-phenyl-formanilide would involve calculating the energy profile of the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent transition states. researchgate.net The calculated activation energies could then be correlated with experimentally determined hydrolysis rate constants. Such studies on related systems like substituted phenyl benzoates have shown that polar effects from meta and para substituents, as well as inductive and resonance effects from ortho substituents, can be quantified. researchgate.net
Determination of Relative Energies and Optimized Geometries for Isomers
N-phenylformamide can exist as two planar isomers, cis and trans, referring to the relative orientation of the phenyl group and the formyl hydrogen about the C-N amide bond. Gas-phase studies have shown that both isomers of formanilide can be identified, with the trans isomer being more stable. bgsu.edu Computational studies using ab initio Hartree-Fock and DFT methods have been employed to predict the relative energies and optimized geometries of these isomers. bgsu.edu
For the parent formanilide, the trans isomer is found to be more stable than the cis isomer by approximately 2.5 kcal/mol in the gas phase. bgsu.edu The trans isomer is also predicted to have a planar structure. bgsu.edu The introduction of an ortho-phenyl substituent in Formanilide, o-phenyl-, would introduce significant steric hindrance. This steric clash between the ortho-phenyl group and the formyl group would likely have a profound impact on the relative stabilities and geometries of the cis and trans isomers. DFT calculations would be essential to determine the preferred conformation, including the dihedral angle between the two phenyl rings and the planarity of the amide group, which is likely to be distorted from planarity in the ortho-substituted case.
Table 1: Calculated Relative Energies of Formanilide Isomers
| Isomer | Method | Relative Energy (kcal/mol) | Reference Geometry |
|---|---|---|---|
| trans | Ab initio Hartree-Fock | 0.0 | Planar |
Note: Data is for the parent compound, formanilide. The presence of an o-phenyl substituent would alter these values.
Elucidation of Catalytic Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving N-phenylformamide derivatives, such as their synthesis or transformation, DFT can be used to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation barriers, which govern the reaction rate.
For example, in palladium-catalyzed cross-coupling reactions that might be used to synthesize or further functionalize o-phenyl-formanilide, DFT can model the key steps of the catalytic cycle. These steps often include oxidative addition, transmetalation, and reductive elimination. By calculating the structures and energies of the transition states for each step, researchers can understand the factors that control the reaction's efficiency and selectivity. This knowledge can guide the design of more effective catalysts and the optimization of reaction conditions.
Simulation and Prediction of Spectroscopic Properties (IR, UV-Vis)
In addition to vibrational spectra, DFT can be used to predict electronic spectra, such as UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is the most common method for this purpose. It allows for the calculation of the energies of electronic transitions from the ground state to various excited states. These calculated transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum.
For a molecule like Formanilide, o-phenyl-, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions (e.g., π→π* or n→π* transitions). sapub.org The conjugation between the two phenyl rings and the amide group would be expected to result in a complex UV-Vis spectrum. Comparing the simulated spectrum with experimental data can help confirm the molecular structure and understand its electronic properties. sapub.org Similarly, as mentioned in section 5.1.1, the calculated IR spectrum can be compared with experimental FT-IR data to identify characteristic vibrational modes. ajchem-a.comresearchgate.net
Table 2: Representative Calculated Vibrational Frequencies for a Related Aromatic Amide System
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1727 | 1677 |
| C-N Stretch (Aromatic) | 1233 | 1234 |
Note: Data is for a related aromatic amide, 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt), and serves as an example of the accuracy of DFT calculations. sapub.org
Quantum Mechanics and Molecular Dynamics Simulations
While DFT provides detailed information about the electronic structure and properties of static molecules, Quantum Mechanics/Molecular Mechanics (QM/MM) and full Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a more complex environment, such as in solution. nih.gov
In a QM/MM approach, the most chemically active part of the system (e.g., the o-phenyl-formanilide molecule) is treated with a high-level quantum mechanics method like DFT, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally expensive molecular mechanics force field. nih.govnih.gov This hybrid approach allows for the simulation of larger, more realistic systems over longer timescales than would be possible with a full QM calculation.
Molecular dynamics simulations, whether classical, QM/MM, or ab initio, solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. researchgate.net For o-phenyl-formanilide in solution, MD simulations could be used to:
Study the conformational dynamics, including the rotation around the C-N amide bond and the C-C bond connecting the two phenyl rings.
Investigate the solvation structure and the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules.
Simulate the transport properties, such as diffusion coefficients.
Explore the dynamics of chemical reactions by providing a statistical sampling of reactant and transition state configurations.
These simulations provide a bridge between the microscopic world of quantum mechanics and the macroscopic properties observed in experiments, offering a more complete picture of the behavior of Formanilide, o-phenyl- in realistic chemical systems.
Analysis of Reaction Dynamics and Potential Energy Surfaces
The study of reaction dynamics aims to understand the atomic-level mechanisms of chemical reactions. A cornerstone of this field is the concept of the Potential Energy Surface (PES), a multidimensional mathematical landscape that represents the potential energy of a molecular system as a function of its atomic coordinates. rsc.orgemory.edu The shape of the PES dictates the pathways a reaction can follow, connecting reactants to products through various transition states.
By mapping the PES, chemists can identify stable molecules (corresponding to valleys or minima on the surface) and transition states (saddle points between minima). This map provides a complete picture of the reaction pathway. youtube.com For a system like N-phenylformamide, a PES can be constructed to explore reactions such as conformational changes (isomerization) or decomposition. The development of a high-dimensional PES that is invariant to the permutation of like atoms is a significant advancement, allowing for accurate dynamics calculations. rsc.org
Computational methods, particularly ab initio molecular dynamics, allow researchers to simulate the movement of atoms over time, tracing trajectories across the PES. These simulations can reveal the detailed mechanisms of reactions, including the formation of intermediates and the branching between different reaction channels. nih.gov For instance, quasi-classical trajectory (QCT) simulations run on a newly developed PES can elucidate opacity functions, integral cross sections, and the dynamics of various reaction channels, showing how collision energy is converted into the translational and vibrational energy of the products. researchgate.net Such analyses can determine whether a reaction proceeds through a direct mechanism, like stripping, or an indirect one. researchgate.net The generation of a robust PES is a challenging aspect of theoretical research, especially for larger molecules, but it is fundamental for calculations related to chemical kinetics, reaction dynamics, and molecular spectroscopy. emory.edu
Modeling of Ultrafast Photoinduced Processes and Relaxation Mechanisms
Ultrafast photoinduced processes are chemical events that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following the absorption of light. These phenomena are central to fields like photochemistry and solar energy conversion. nih.govstanford.edu Modeling these processes computationally requires a sophisticated treatment of both quantum mechanics and statistical mechanics to accurately describe the excited-state energy potentials and the initial conditions for the dynamics. researchgate.net
When a molecule like N-phenylformamide absorbs a photon, it is promoted to an electronically excited state. The subsequent events, including energy relaxation, charge transfer, and structural changes, are governed by the topography of the excited-state potential energy surfaces. nih.govresearchgate.net Computational models can simulate the non-equilibrium relaxation dynamics immediately following excitation. researchgate.net
For example, studies on dye-sensitized films use femtosecond transient absorption spectroscopy to track ultrafast electron transfer from the photoexcited dye to a substrate. nih.gov The complex kinetics observed, such as fast relaxation of the excited state and recombination of charge carriers, can be explained by the position of the dye's excited state relative to the substrate's conduction band. nih.gov Similar theoretical approaches can be applied to N-phenylformamide to model its behavior upon photoexcitation, predicting how electronic and nuclear rearrangements unfold on an ultrafast timescale. These simulations are computationally demanding, often requiring hierarchical quantum/molecular mechanics schemes to treat a large number of degrees of freedom with the necessary accuracy. researchgate.net
Ab Initio Calculations for Molecular Structure and Stability
Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are a cornerstone for determining the structure and stability of molecules. researchgate.net For N-phenylformamide, these methods have been employed to study its conformational flexibility and the relative energies of its different isomers. researchgate.net
N-phenylformamide can exist as two primary rotational isomers (conformers) due to rotation around the C-N amide bond: E (trans) and Z (cis). Ab initio calculations at the MP2/VTZ level of theory have been used to accurately determine the molecular parameters and resolve controversies regarding the relative energy of these conformers. researchgate.net These studies confirm that the E conformer is the more stable of the two.
The conformational landscape of N-phenylformamide is also influenced by the orientation of the phenyl ring. In some molecules, the phenyl ring is known to tilt out of the plane of its neighboring heavy atoms due to steric hindrance, and this has been reported for N-phenylformamide. researchgate.net High-level calculations provide precise values for bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of each conformer.
The relative stability of different conformers is a critical aspect explored through these calculations. By comparing the computed energies of optimized geometries, a quantitative measure of stability can be established. Various computational methods, from density functional theory (DFT) to coupled-cluster methods like DLPNO-CCSD(T), are evaluated for their ability to accurately predict these energy differences. chemrxiv.org
Below are tables summarizing key structural and energetic data for the conformers of N-phenylformamide derived from computational studies.
| Conformer | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|
| E (trans) | 0.00 | MP2/VTZ |
| Z (cis) | > 0.00 | MP2/VTZ |
| Parameter | Conformer | Calculated Value |
|---|---|---|
| C-N Amide Bond Length | E (trans) | ~1.36 Å |
| C=O Bond Length | E (trans) | ~1.22 Å |
| Phenyl Ring Tilt Angle | E (trans) | Non-zero |
N Phenylformamide As a Precursor and Catalyst in Advanced Organic Synthesis
Synthesis of Diverse Nitrogen-Containing Heterocycles
The inherent reactivity of the formyl group and the aniline (B41778) moiety within N-phenylformamide makes it a valuable precursor for the synthesis of various heterocyclic systems. Its applications range from the construction of quinoline-based structures to the formation of fused heterocyclic systems like benzimidazoles and benzothiazoles.
Precursor for Quinolone Antibiotics and 1,2-Dihydroquinolines
While not always a direct reactant in traditional named reactions for quinoline (B57606) synthesis, N-phenylformamide serves as a valuable precursor for generating key intermediates. The quinoline scaffold is the core of many synthetic antibacterial agents known as quinolone antibiotics. iipseries.org
One of the prominent methods for synthesizing substituted quinolines is the Vilsmeier-Haack reaction . wikipedia.orgijpcbs.com This reaction typically involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is a chloroiminium ion. N-phenylformamide can be a precursor to the Vilsmeier reagent upon reaction with phosphoryl chloride (POCl₃). wikipedia.orgchemijournal.comchemijournal.com The resulting reagent can then react with a suitable acetanilide (B955) derivative, leading to cyclization and the formation of a 2-chloro-3-formylquinoline derivative. chemijournal.comchemijournal.com These substituted quinolines can be further elaborated to access the quinolone antibiotic core.
Another classical method for quinoline synthesis is the Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.comnih.gov While aniline is the direct reactant, N-phenylformamide can be readily hydrolyzed under acidic conditions to generate aniline in situ, thus serving as a stable and easily handleable precursor for this reaction.
Furthermore, the synthesis of 1,2-dihydroquinolines, which are important intermediates in the synthesis of various biologically active compounds, can be achieved through various methods starting from anilines. By extension, N-phenylformamide can be considered a precursor in these syntheses as well.
Synthesis of Nitrogen-Bridged Heterocycles
Nitrogen-bridged heterocycles are a class of compounds with significant biological activities and unique three-dimensional structures. While direct cyclization of N-phenylformamide to form these structures is not common, it can serve as a precursor to key intermediates in their synthesis.
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of β-arylethylamides. N-phenylformamide can be envisioned as a starting point for the synthesis of the required β-arylethylamide precursor through a two-step process: N-alkylation with a suitable 2-arylethyl halide followed by reduction of the formyl group. The resulting N-(2-arylethyl)aniline can then be acylated and subjected to the Bischler-Napieralski cyclization conditions.
Moreover, tandem reactions have emerged as an efficient strategy for the synthesis of complex nitrogen-bridged heterocycles. clockss.orgmdpi.commit.edu These multi-step, one-pot processes often involve the formation of multiple rings in a single synthetic operation. N-phenylformamide can be a precursor to anilines that are subsequently used in these tandem sequences.
Formation of Benzimidazoles and Benzothiazoles via CO₂/H₂ Cyclization Pathways
Benzimidazoles and benzothiazoles are important heterocyclic motifs found in a wide range of pharmaceuticals and biologically active compounds. nih.govderpharmachemica.comnih.gov Recent research has focused on the development of sustainable synthetic methods for these compounds, including those that utilize carbon dioxide (CO₂) as a C1 source.
A significant advancement in this area is the use of N-substituted formamides, including N-phenylformamide, as a C1 source in a zinc-catalyzed cyclization with o-phenylenediamines or 2-aminothiophenols to produce benzimidazoles and benzothiazoles, respectively. researchgate.netorganic-chemistry.org This method offers an efficient and convenient one-pot protocol. The reaction proceeds in the presence of a reducing agent like poly(methylhydrosiloxane) (B7799882) (PMHS). organic-chemistry.org
The general scheme for this synthesis is as follows:
This approach highlights the utility of N-phenylformamide as a stable and effective formyl group donor, providing an alternative to gaseous C1 sources like carbon monoxide or carbon dioxide in certain synthetic contexts. While direct CO₂/H₂ cyclization pathways for benzimidazole synthesis are being developed using bimetallic nanocatalysts, the use of formamides as C1 surrogates represents a practical and accessible methodology. researchgate.netmdpi.com
Preparation of Quinoline Derivatives through Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org Several MCRs have been developed for the synthesis of quinoline derivatives.
One such reaction is the aniline-aldehyde-alkyne (A3) coupling , which provides a straightforward route to 2,4-disubstituted quinolines. chemrevlett.com In this reaction, an aniline, an aldehyde, and a terminal alkyne are coupled in the presence of a transition metal catalyst. As aniline is the parent amine of N-phenylformamide, the latter can be used as a precursor to generate aniline in situ for this reaction.
The Doebner-von Miller reaction , as mentioned earlier, can also be considered a multicomponent reaction when the α,β-unsaturated carbonyl compound is generated in situ from two carbonyl compounds (the Beyer method). wikipedia.orgchempedia.info Again, N-phenylformamide can serve as a precursor for the aniline component.
Furthermore, iodine-catalyzed multicomponent Povarov-type reactions have been developed for the synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com The versatility of these MCRs allows for the introduction of diverse substituents onto the quinoline core, and N-phenylformamide's role as a precursor to the essential aniline component underscores its importance in this area of synthesis.
Formation of Other Key Nitrogen-Functionalized Compounds
Beyond its role in the synthesis of heterocyclic systems, N-phenylformamide is also a valuable precursor for the synthesis of other important nitrogen-containing functional groups, such as ureas and formamidines.
Synthesis of N,N'-Diaryl Ureas and Formamidines
N,N'-Diaryl ureas are a class of compounds with significant applications in medicinal chemistry, particularly as kinase inhibitors in cancer therapy. nih.gov A common method for the synthesis of N,N'-diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. asianpubs.org N-phenylformamide can be a precursor to both of these key intermediates. Hydrolysis of N-phenylformamide yields aniline, which can be used as the amine component. Alternatively, dehydration of N-phenylformamide yields phenyl isocyanide, which can be a precursor to phenyl isocyanate. A more direct approach involves the Hofmann rearrangement of a primary amide to an isocyanate, and while this is typically applied to simple amides, analogous transformations of formamides can be envisioned. organic-chemistry.org Symmetrical diaryl ureas can also be synthesized from amides and oxalyl chloride. nsf.gov
Formamidines are another important class of nitrogen-containing compounds that serve as versatile intermediates in organic synthesis and are found in various bioactive molecules. beilstein-journals.orgnih.gov N-phenylformamide can be directly converted to N,N'-diaryl formamidines through its reaction with another aniline derivative. This transformation can be facilitated by dehydrating agents or catalysts. The formyl group of N-phenylformamide provides the central carbon atom of the formamidine (B1211174) moiety. The general reaction is as follows:
This reaction provides a straightforward route to unsymmetrical N,N'-diaryl formamidines, further demonstrating the utility of N-phenylformamide as a versatile building block in organic synthesis. nih.govnih.govscholarsresearchlibrary.com
Preparation of Aryl Isocyanides via Dehydration
The dehydration of N-substituted formamides, including N-phenylformamide, is a primary and effective method for the synthesis of isocyanides (isonitriles). researchgate.netresearchgate.net This transformation involves the removal of a water molecule from the formamide (B127407) group, a process typically facilitated by a variety of dehydrating agents. researchgate.net
Commonly used reagents for this conversion include phosphorus oxychloride (POCl₃), phosgene (B1210022), diphosgene, and p-toluenesulfonyl chloride (p-TsCl). stackexchange.comnih.gov A highly efficient and simple protocol involves the use of phosphorus oxychloride in the presence of a base, such as triethylamine (B128534), which can also serve as the solvent. nih.gov This method is notable for its speed, with reactions often completing in under five minutes at 0 °C, and its high yields for a wide range of N-aryl substituted formamides. nih.gov The reaction is tolerant of various functional groups on the phenyl ring, including ethers, halides, and nitro groups. researchgate.netnih.gov The general mechanism involves the activation of the formamide's carbonyl oxygen by the dehydrating agent, followed by base-mediated elimination to form the isocyanide. researchgate.net
The choice of dehydrating agent can be crucial; while phosgene and diphosgene can provide high yields, their extreme toxicity limits their application. researchgate.net The POCl₃/triethylamine system offers a safer and more sustainable alternative, minimizing waste and allowing for the rapid synthesis of diverse functionalized isocyanides. nih.gov
| N-Arylformamide Substrate | Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| N-Phenylformamide | Phenyl isocyanide | 95 | <5 |
| N-(4-Chlorophenyl)formamide | 1-Chloro-4-isocyanobenzene | 98 | <5 |
| N-(4-Methoxyphenyl)formamide | 1-Isocyano-4-methoxybenzene | 92 | <5 |
| N-(3-Nitrophenyl)formamide | 1-Isocyano-3-nitrobenzene | 90 | <5 |
| N-(2,6-Dimethylphenyl)formamide | 2-Isocyano-1,3-dimethylbenzene | 85 | <5 |
Phosphoramidate Synthesis via the Atherton–Todd Reaction
The Atherton–Todd reaction is a classic method for synthesizing phosphoramidates from dialkyl phosphites and amines in the presence of carbon tetrachloride and a base. beilstein-journals.orgnih.gov While simple amines like aniline can be less reactive in this transformation, N-phenylformamide (formanilide) has been identified as a more effective substrate. beilstein-journals.org
Research has shown that the classical Atherton-Todd conditions are not successful for synthesizing N-arylphosphoramidates from ortho-substituted anilines. beilstein-journals.org However, using formanilide (B94145) or chloroacetanilide as the nitrogen source successfully yields the desired phosphoramidate. beilstein-journals.org The enhanced reactivity of formanilide compared to aniline is attributed to the higher acidity of its N-H bond, which is influenced by the adjacent formyl group. beilstein-journals.org This increased acidity facilitates the key deprotonation steps within the reaction mechanism, leading to the efficient formation of the P-N bond. beilstein-journals.org The reaction proceeds through the in situ formation of a dialkyl chlorophosphate, which is then attacked by the deprotonated formanilide. nih.govwikipedia.org
Catalytic Roles of N-Phenylformamide and Related Formamides in Organic Transformations
Beyond their role as precursors, formamides have emerged as potent organocatalysts, facilitating a range of important chemical transformations. Their ability to act as Lewis bases allows them to activate various functional groups and generate reactive intermediates.
Lewis Base Catalysis for C-O and C-N Bond Formations
Formamides, acting as Lewis base catalysts, are highly effective in promoting the formation of ester (C-O) and amide (C-N) bonds. rsc.org A notable system employs a catalytic amount of a formamide, such as formylpyrrolidine (FPyr), in conjunction with a stoichiometric activator like trichlorotriazine (B8581814) (TCT). organic-chemistry.org In this process, the formamide catalyst activates TCT to facilitate the conversion of carboxylic acids into highly reactive intermediates, which are then readily attacked by alcohol or amine nucleophiles. organic-chemistry.orgnih.gov This catalytic approach is distinguished by its high efficiency, excellent cost-effectiveness, and broad functional group compatibility, even tolerating acid-labile groups like acetals and silyl (B83357) ethers. organic-chemistry.orgnih.gov
Activation of Carboxylic Acids for Acid Chloride, Ester, and Amide Synthesis
The catalytic action of formamides is central to a versatile method for activating carboxylic acids. rsc.org The combination of a catalytic amount of a formamide (e.g., FPyr) and TCT transforms carboxylic acids into their corresponding acid chlorides in situ. organic-chemistry.orgnih.gov This activation step is crucial, as it converts the relatively unreactive carboxylic acid into a highly electrophilic species. rsc.org
The generated acid chloride is not isolated but immediately reacts with an added nucleophile (an alcohol or amine) within the same pot to produce the final ester or amide. rsc.org This method offers a significant improvement over traditional protocols that use TCT without a formamide catalyst, which typically form less electrophilic acid anhydride (B1165640) intermediates. rsc.org The result is a substantial increase in reaction yields; for example, amidation yields can improve from 26% to 91% with the addition of the formamide catalyst. rsc.org
| Carboxylic Acid | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| Benzoic acid | Benzylamine | N-Benzylbenzamide | 95 |
| Phenylacetic acid | Morpholine | 2-Phenyl-1-morpholinoethan-1-one | 96 |
| 4-Methoxybenzoic acid | Phenol | Phenyl 4-methoxybenzoate | 88 |
| Cyclohexanecarboxylic acid | Benzyl (B1604629) alcohol | Benzyl cyclohexanecarboxylate | 91 |
Facilitating Generation of Carbon Monoxide from Formic Acid for Carbonylative Transformations
Formamides play a key catalytic role in the generation of carbon monoxide (CO) from formic acid, a stable and readily available liquid. nih.gov This organocatalytic method provides a safer and more convenient alternative to using highly toxic, gaseous CO directly from cylinders. nih.gov The process involves the dehydration of formic acid using an activator, such as TCT, which is catalyzed by a formamide like dimethylformamide (DMF) or formylpyrrolidine (FPyr). nih.gov
The in situ or ex situ generated CO can be directly utilized in a variety of transition metal-catalyzed carbonylative cross-coupling reactions, such as Sonogashira, Suzuki, and Heck carbonylations. nih.gov This approach allows for the efficient synthesis of ketones, amides, and esters from aryl halides without the need for high-pressure CO gas, enhancing the accessibility and safety of carbonylative chemistry. nih.gov The use of DMF as both a catalyst and a solvent can enable rapid CO generation even at room temperature. nih.gov
Role as an Additive in Transition Metal Catalysis for Improved Activity and Selectivity
While not always a classical ligand or additive, the formamide functional group, including that in N-phenylformamide, can play a crucial and integral role in the reaction pathways of transition metal-catalyzed transformations. mdpi.com In some palladium-catalyzed carbonylative cyclizations, for instance, an N-arylformamide is formed in situ as a key intermediate. mdpi.com This intermediate then participates directly in the catalytic cycle, undergoing oxidative addition to the palladium center, which is a critical step for the subsequent carbon monoxide insertion and cyclization to form heterocyclic structures like quinazolinones. mdpi.com
Applications in Polymer Chemistry: Upcycling and Depolymerization Precursors
While research into the chemical recycling and upcycling of polymers is a rapidly expanding field, current scientific literature does not prominently feature N-Phenylformamide (also known as formanilide) as a direct precursor or catalyst for the upcycling and depolymerization of commercial polymers. The focus of contemporary research in polymer upcycling tends to revolve around the chemical modification of existing polymer chains to enhance their properties or the depolymerization of plastics back to their constituent monomers for repolymerization.
Methodologies in this domain often employ specific catalysts and chemical reagents tailored to the type of polymer being recycled. For instance, processes like glycolysis, methanolysis, and hydrolysis are common for breaking down polyesters, while different catalytic strategies are being explored for the more resilient polyolefins.
Although formamides, as a class of compounds, have been investigated as less toxic alternatives to isocyanates in the synthesis of polyurethanes, this application pertains to the initial polymerization process rather than the subsequent upcycling or depolymerization of post-consumer plastic waste. The dehydration of formanilide is a known route to produce phenyl isocyanide, a compound with applications in various organic syntheses, but its direct role in breaking down existing polymer chains is not established in the reviewed literature.
Further research and exploration may yet uncover novel applications for N-Phenylformamide or its derivatives in the circular economy of plastics. However, based on currently available data, its role as a precursor or catalyst in polymer upcycling and depolymerization is not a recognized or documented application.
Biological Relevance and Biomedical Research Applications of N Phenylformamide Scaffolds
Role as Intermediates in Pharmaceutical and Agrochemical Development
N-phenylformamide, with the chemical formula C₆H₅N(H)CHO, is a widely recognized synthetic intermediate in the chemical industry. nih.govnih.gov Pharmaceutical intermediates are the chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). waocp.org These intermediates are crucial components in the drug development process, enabling the synthesis of complex drug molecules through established reaction pathways. nih.gov The N-phenylformamide structure serves as a versatile precursor in the production of various pharmaceuticals and agrochemicals due to its chemical reactivity and ability to be incorporated into larger, more complex molecular frameworks. nih.gov Its role as a common intermediate is foundational to the synthesis of numerous commercially significant compounds. nih.gov
Scaffold for Design and Synthesis of Bioactive Compounds
In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is responsible for its primary biological activity. The N-phenylformamide framework serves as such a scaffold for the design and synthesis of a wide array of bioactive compounds. nih.gov By chemically modifying this core structure—adding, removing, or altering functional groups—scientists can fine-tune the pharmacological properties of the resulting derivatives to enhance efficacy, selectivity, and other pharmacokinetic parameters.
A notable application of N-phenylformamide in the agrochemical sector is its role as a precursor in the synthesis of the fungicide mepanipyrim. nih.govnih.gov Mepanipyrim is an anilinopyrimidine fungicide used to control a variety of plant pathogens. The synthesis of this and other related agrochemicals leverages the formanilide (B94145) structure as a key starting material, highlighting the scaffold's importance beyond human medicine.
The N-phenylformamide scaffold and its derivatives are instrumental in the synthesis of several classes of anti-cancer agents.
Combretastatin (B1194345) Analogues: Combretastatin A-4 (CA-4), a natural product isolated from the African bushwillow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. nih.govmdpi.com However, its clinical utility is hampered by poor solubility and the instability of its biologically active cis-isomer. This has driven extensive research into the synthesis of more stable and effective analogues. plos.org Many of these synthetic strategies involve creating derivatives that replace the unstable double bond with heterocyclic rings or other stable linkers, while retaining the core arrangement of the two phenyl rings necessary for activity. plos.org The anilide linkage, a feature of the N-phenylformamide scaffold, is a key component in the design of various combretastatin analogues aimed at improving the pharmacological profile of the parent compound. nih.gov
PAC-1 Analogues: Procaspase-Activating Compound 1 (PAC-1) is an experimental therapeutic that induces apoptosis in cancer cells by activating procaspase-3. nih.govnih.gov The synthesis of PAC-1 analogues typically involves the condensation of hydrazides and aldehydes to create a library of related compounds with potentially improved potency and pharmacokinetic properties. nih.govnih.gov While the core synthesis of PAC-1 itself does not directly use N-phenylformamide as an intermediate, the broader field of small-molecule anti-cancer drug development utilizes this and related scaffolds. For instance, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which prominently feature the formamidophenyl group, were synthesized and evaluated as potential antitumor agents.
Microtubules, which are polymers of α- and β-tubulin, are essential for cell division, making them a key target for anti-cancer drugs. Compounds that disrupt microtubule dynamics can arrest the cell cycle and induce apoptosis. Combretastatin A-4 and many of its synthetic analogues function as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. nih.govmdpi.com Research into derivatives built upon scaffolds related to N-phenylformamide aims to create novel agents that retain this mechanism of action but possess superior drug-like properties, such as improved stability and water solubility. plos.org The development of these analogues is a major focus in the search for new chemotherapeutic agents that target the cellular cytoskeleton.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a proven strategy in cancer therapy. Research has shown that derivatives incorporating the N-phenylformamide scaffold can exhibit significant anti-angiogenic properties. A study on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives found that the most potent compound could effectively slow cancer progression in vivo. This effect was attributed to the suppression of angiogenesis and the induction of apoptosis and necrosis in tumor cells. This demonstrates that the N-phenylformamide scaffold can be successfully modified to create potent angiogenesis inhibitors, providing a promising avenue for the development of new anti-cancer drugs.
Natural Product Occurrence and Isolation (e.g., in Citrus reticulata and Citrus deliciosa)
In addition to its role in synthetic chemistry, N-phenylformamide (formanilide) has been identified as a naturally occurring compound. It has been reported in the essential oils and extracts of several plant species, most notably within the Citrus genus. nih.gov Specifically, its presence has been documented in Citrus reticulata (mandarin orange) and Citrus deliciosa (Mediterranean mandarin). Further research has identified N-phenylformamide in other citrus varieties as well, including Citrus aurantifolia (key lime), Citrus aurantium (bitter orange), Citrus limon (lemon), Citrus paradisi (grapefruit), and Citrus sinensis (sweet orange). nih.gov The isolation of this compound from natural sources underscores its biological relevance and provides a potential renewable source for this valuable chemical intermediate.
Data Tables
Table 1: Summary of Biological Activities of N-Phenylformamide Scaffolds
| Scaffold/Derivative Class | Biological Target/Activity | Example Application | Reference |
| N-Phenylformamide | Precursor/Intermediate | Synthesis of Mepanipyrim | nih.govnih.gov |
| Combretastatin Analogues | Tubulin Polymerization Inhibition | Cancer Chemotherapy | nih.govmdpi.com |
| 4-(4-Formamidophenylamino) Derivatives | Anti-angiogenesis, Apoptosis Induction | Cancer Chemotherapy |
Table 2: Natural Sources of N-Phenylformamide
| Genus | Species | Common Name | Reference |
| Citrus | Citrus reticulata | Mandarin Orange | |
| Citrus | Citrus deliciosa | Mediterranean Mandarin | |
| Citrus | Citrus aurantifolia | Key Lime | nih.gov |
| Citrus | Citrus aurantium | Bitter Orange | nih.gov |
| Citrus | Citrus limon | Lemon | nih.gov |
| Citrus | Citrus paradisi | Grapefruit | nih.gov |
| Citrus | Citrus sinensis | Sweet Orange | nih.gov |
Computational Modeling of N-Phenylformamide Scaffolds in Drug Interactions: A Review of Available Research
Computational modeling, encompassing techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery. These methods are instrumental in elucidating the interactions between potential drug candidates and their biological targets at a molecular level. They help in predicting binding affinities, identifying key interacting residues, and understanding the dynamic behavior of drug-receptor complexes, thereby guiding the design and optimization of more potent and selective therapeutic agents.
However, the application of these powerful computational tools is contingent on the availability of specific research focused on the chemical scaffold of interest. For the N-phenylformamide scaffold, there is a notable absence of published studies that provide the necessary data for a detailed review of its computational drug interaction modeling. Such data would typically include:
Molecular Docking Studies: Information on the binding energies (e.g., in kcal/mol), specific amino acid residues involved in hydrogen bonding or hydrophobic interactions, and the predicted binding poses of N-phenylformamide derivatives within the active site of a biological target.
QSAR Models: Statistical data from QSAR studies, such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the specific molecular descriptors that are correlated with the biological activity of a series of N-phenylformamide analogs.
Molecular Dynamics Simulations: Results from MD simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values to assess the stability of the ligand-protein complex, as well as detailed analyses of the interaction energies over time.
Therefore, while the principles of computational modeling are well-established and widely applied in drug discovery, a specific application to the "Formanilide, o-phenyl-" or N-phenylformamide scaffold for drug interactions is not documented in a manner that would allow for the generation of the requested detailed and data-rich article. Further research into the medicinal chemistry of N-phenylformamide derivatives is required to provide the foundational data for such computational studies.
Compound Names Mentioned
As no specific compounds could be discussed in detail, a table of compound names cannot be generated.
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Sustainable and Atom-Economic Synthesis
The pursuit of green and sustainable chemical processes has spurred the development of innovative catalytic systems for the synthesis of o-phenyl-formanilide. ijsdr.org The core principles driving this research are the maximization of atom economy—ensuring that a high proportion of the atoms in the reactants are incorporated into the final product—and the use of environmentally benign catalysts. mdpi.comnih.gov Researchers are moving away from traditional methods that often rely on harsh conditions and hazardous reagents, towards more sustainable alternatives. ijsdr.org
A significant area of focus is the design of novel catalysts that are both highly efficient and reusable. ijsdr.org This includes the exploration of heterogeneous catalysts, which are in a different phase from the reactants and are easily separated from the reaction mixture, allowing for recycling and reducing waste. mdpi.com Nanomaterial-based catalysts are also showing great promise due to their high surface area and unique catalytic properties. mdpi.com Furthermore, the use of earth-abundant metals in catalyst design is a key strategy to reduce the environmental impact and cost associated with precious metal catalysts. ijsdr.org
Recent advancements have seen the successful application of various catalytic systems in N-formylation and N-arylation reactions, which are central to the synthesis of formanilides. For instance, innovative catalytic systems are being developed for the N-formylation of amines using sustainable C1 sources like carbon dioxide. nih.gov Additionally, new organocatalytic strategies are emerging for the synthesis of N-aryl amides under mild conditions, offering an alternative to metal-catalyzed reactions. nih.govnih.gov These developments are crucial for creating more sustainable and atom-economic pathways to o-phenyl-formanilide and related compounds.
Table 1: Comparison of Catalytic Systems for Sustainable Synthesis
| Catalytic System | Key Features | Advantages |
|---|---|---|
| Heterogeneous Catalysts | Different phase from reactants | Easy separation and recyclability, reduced waste |
| Nanomaterial-based Catalysts | High surface area-to-volume ratio | High catalytic activity, potential for unique reactivity |
| Earth-Abundant Metal Catalysts | Utilizes metals like iron, copper, etc. | Lower cost, reduced environmental impact |
| Organocatalysts | Metal-free small organic molecules | Avoids metal contamination, often milder reaction conditions |
Advanced Spectroscopic Probes for Real-Time Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involved in the synthesis of o-phenyl-formanilide is crucial for optimizing reaction conditions and designing more efficient catalysts. Advanced spectroscopic techniques are proving to be invaluable tools for the real-time, in-situ monitoring of these chemical transformations. nih.gov
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the reaction as it happens, providing detailed information about the formation of intermediates and byproducts. nih.gov This real-time data is essential for constructing accurate kinetic models and understanding the catalytic cycle at a molecular level.
Other powerful spectroscopic probes, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can provide complementary information about the vibrational states of molecules, helping to identify transient species and elucidate the bonding interactions between the catalyst and the reactants. The application of these advanced spectroscopic methods is moving the field beyond static "before and after" analyses to a dynamic understanding of the entire reaction pathway.
Integration of Computational Chemistry for Predictive Modeling and Rational Design
Computational chemistry has become an indispensable tool in modern catalyst design, enabling the predictive modeling and rational design of new and improved catalytic systems for the synthesis of o-phenyl-formanilide. ijsdr.org By using computational methods, researchers can simulate reaction pathways, calculate activation energies, and predict the properties of potential catalysts before they are synthesized in the laboratory. nih.gov
Density Functional Theory (DFT) is a particularly powerful computational method that is widely used to study the electronic structure of molecules and predict their reactivity. nih.govresearchgate.net DFT calculations can provide detailed insights into the mechanism of catalytic reactions, helping to identify the rate-determining steps and understand the role of the catalyst in facilitating the transformation. nih.gov
This predictive capability allows for a more targeted and efficient approach to catalyst development. Instead of relying on trial-and-error experimentation, researchers can use computational screening to identify promising catalyst candidates with desired properties, such as high activity, selectivity, and stability. ijsdr.orgnih.gov This integration of computational and experimental approaches accelerates the discovery of novel catalysts for the sustainable synthesis of o-phenyl-formanilide.
Exploration of New Biomedical Applications and Targeted Therapeutic Strategies
The biphenyl (B1667301) moiety present in o-phenyl-formanilide is a common structural feature in a wide range of pharmacologically active compounds. ijsdr.org This has led to growing interest in exploring the potential biomedical applications of o-phenyl-formanilide and its derivatives. Research in this area is focused on identifying new therapeutic targets and developing targeted strategies for the treatment of various diseases. mdpi.comnih.govnih.gov
Biphenyl derivatives have shown a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijsdr.orgnih.govresearchgate.net The specific substitution pattern on the biphenyl rings can significantly influence the pharmacological profile of the compound. Therefore, a key aspect of current research is the synthesis and biological evaluation of a library of o-phenyl-formanilide derivatives to establish structure-activity relationships.
The development of targeted therapeutic strategies aims to maximize the efficacy of a drug while minimizing its side effects. This can involve designing molecules that specifically interact with a particular biological target, such as an enzyme or a receptor, that is implicated in a disease process. nih.govnih.gov The exploration of o-phenyl-formanilide as a scaffold for the development of new therapeutic agents is a promising area of research with the potential to address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for o-phenylformanilide, and how can reaction parameters be optimized for high purity?
- Methodological Answer : Synthesis typically involves formylation of o-phenyl aniline using formic acid or its derivatives under controlled temperature (60–80°C). Optimization includes adjusting molar ratios (e.g., 1:1.2 aniline:formylating agent), using catalysts like HCl or H₂SO₄, and purification via recrystallization (ethanol/water mixtures). Purity is validated via melting point analysis and HPLC (>98% purity) .
Q. Which spectroscopic techniques are most reliable for characterizing o-phenylformanilide derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ortho-phenyl protons at δ 7.2–7.5 ppm).
- IR : C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 197 for o-phenylformanilide) and fragmentation patterns verify structural integrity .
Advanced Research Questions
Q. How do steric effects from ortho-substituents impact the hydrolysis kinetics of o-phenylformanilide?
- Methodological Answer : Steric hindrance from ortho groups disrupts planarity, slowing hydrolysis. Investigate via:
- Kinetic Studies : Measure rate constants (k) under acidic (HCl, 0.1 M) and alkaline (NaOH, 0.1 M) conditions.
- DFT Calculations : Compute reaction enthalpies (∆rH) for hydrolysis pathways. Correlate deviations from linear Hammett plots (e.g., σ⁻ values) to steric/solvent effects .
Q. What computational models predict reaction enthalpies and rate constants for o-phenylformanilide derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state geometries and ∆rH. Validate models using experimental k values for para/meta derivatives. Note: Ortho substituents require solvent-accessible surface area (SASA) corrections due to solvation anomalies .
Q. How can transient intermediates like o-phenylformanilide be identified in catalytic degradation processes?
- Methodological Answer :
- GC-MS : Monitor methanol release (m/z 32) during polyurethane (PU) degradation.
- Trapping Experiments : Use quenching agents (e.g., NaBH₄) to stabilize intermediates for NMR analysis .
Data Analysis and Contradiction Resolution
Q. When experimental rate constants for ortho-substituted formanilides deviate from Hammett correlations, how should researchers proceed?
- Methodological Answer :
- Step 1 : Exclude electronic effects by comparing σ values (Hammett) for meta/para analogues.
- Step 2 : Quantify steric effects using Taft’s Es parameters or molecular volume calculations.
- Step 3 : Apply multivariable regression (e.g., k = aσ + bEs + c) to resolve synergistic steric/electronic contributions .
Q. How should researchers address discrepancies between computational and experimental hydrolysis data?
- Methodological Answer :
- Error Source 1 : Solvent effects (implicit vs. explicit solvation models). Use SMD continuum models for aqueous systems.
- Error Source 2 : Neglect of entropy (∆rS). Include Gibbs free energy (∆rG) calculations at 298 K .
Ethical and Safety Considerations
Q. What safety protocols are critical when synthesizing o-phenylformanilide derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods for formic acid handling (TLV 5 ppm).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Tables for Reference
Table 1 : Hammett Constants and Hydrolysis Rates for o-Phenylformanilide Derivatives
| Substituent | σ (Hammett) | k (acidic, s⁻¹) | k (alkaline, s⁻¹) |
|---|---|---|---|
| *-NO₂ | 1.27 | 2.1 × 10⁻⁴ | 3.8 × 10⁻⁵ |
| *-OCH₃ | -0.27 | 5.3 × 10⁻⁵ | 1.2 × 10⁻⁴ |
| *-H | 0.00 | 1.0 × 10⁻⁴ | 1.0 × 10⁻⁴ |
| Data sourced from computational and experimental studies . |
Table 2 : Recommended Analytical Techniques for Intermediate Identification
| Technique | Application | Detection Limit |
|---|---|---|
| GC-MS | Methanol quantification in PU degradation | 0.1 ppm |
| HPLC | Purity analysis of synthesized derivatives | 98%+ |
| DFT (B3LYP) | Transition-state energy calculations | ±2 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
